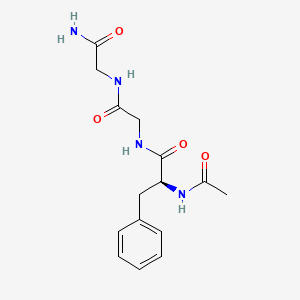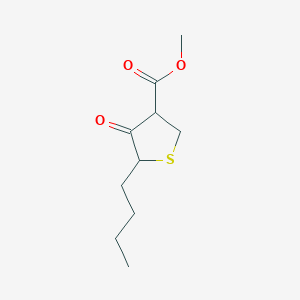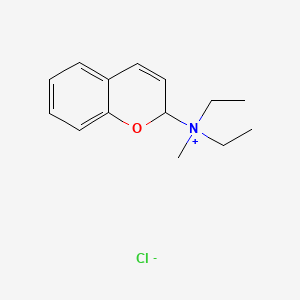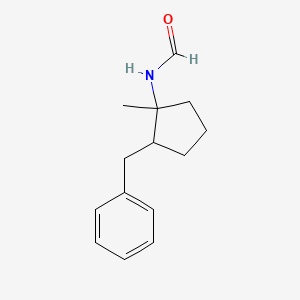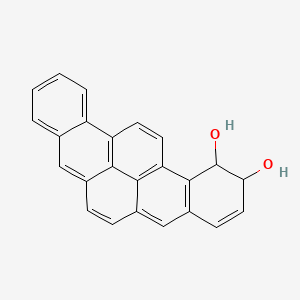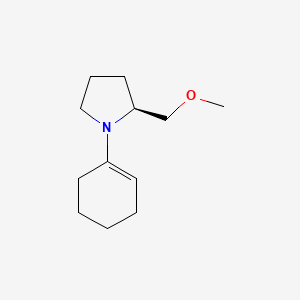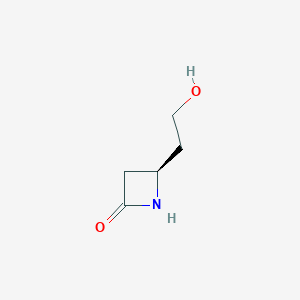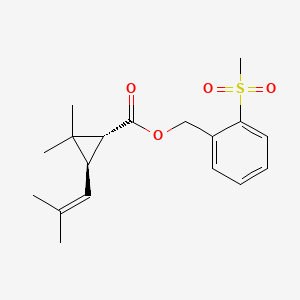
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C10H16O2, and it has a molecular weight of 168.2328 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2,2-dimethyl-3-(2-methyl-1-propenyl) in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysanthemic acid: Shares a similar cyclopropane structure but differs in functional groups.
Bioallethrin: Another cyclopropane derivative with distinct chemical properties.
Jasmolin I: Contains a cyclopropane ring and is used in similar applications.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- is unique due to its specific ester functional group and the presence of a methylsulfonyl phenyl moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
82488-05-9 |
|---|---|
Formule moléculaire |
C18H24O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(2-methylsulfonylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H24O4S/c1-12(2)10-14-16(18(14,3)4)17(19)22-11-13-8-6-7-9-15(13)23(5,20)21/h6-10,14,16H,11H2,1-5H3/t14-,16+/m1/s1 |
Clé InChI |
BQJGCOOACORDLJ-ZBFHGGJFSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2S(=O)(=O)C)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
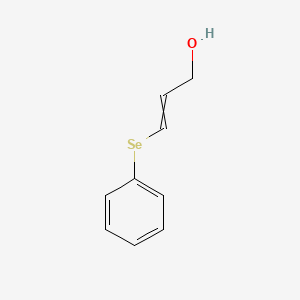
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
